Dimethyl pyrazine-2,6-dicarboxylate
Overview
Description
Dimethyl pyrazine-2,6-dicarboxylate is an organic compound with the molecular formula C10H10N2O4 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl pyrazine-2,6-dicarboxylate can be synthesized by adopting the literature protocol for its isomer, dimethyl pyrazine-2,5-dicarboxylate. The synthesis involves the conversion of the corresponding dimethyl pyrazine to its dicarboxylate derivative, followed by purification through recrystallization or vacuum sublimation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl pyrazine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazine-2,6-dicarboxylic acid, pyrazine-2,6-dimethanol, and various substituted pyrazine derivatives.
Scientific Research Applications
Dimethyl pyrazine-2,6-dicarboxylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of dimethyl pyrazine-2,6-dicarboxylate involves its interaction with metal ions to form coordination complexes. These complexes exhibit various biological activities, such as antimicrobial effects, by disrupting microbial cell membranes and inhibiting biofilm formation . The compound’s ability to coordinate with metal ions also makes it useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyrazine-2,5-dicarboxylate: An isomer with similar chemical properties but different spatial arrangement of functional groups.
Pyrazine-2,6-dicarboxylic acid: The oxidized form of dimethyl pyrazine-2,6-dicarboxylate.
Pyrazine-2,5-dicarboxylic acid: Another isomer with similar reactivity but different structural configuration.
Uniqueness
This compound is unique due to its specific arrangement of ester groups, which influences its reactivity and coordination behavior with metal ions. This makes it particularly useful in the synthesis of metal complexes with distinct properties and applications.
Properties
IUPAC Name |
dimethyl pyrazine-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-3-9-4-6(10-5)8(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXGKDUYJPQZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563289 | |
Record name | Dimethyl pyrazine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35042-26-3 | |
Record name | Dimethyl pyrazine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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